Ethyl 2-[(3,4-dimethylphenyl)formamido]acetate
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Overview
Description
Ethyl 2-[(3,4-dimethylphenyl)formamido]acetate is an organic compound that belongs to the class of esters It is characterized by the presence of an ethyl ester group attached to a formamido group, which is further connected to a 3,4-dimethylphenyl ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of ethyl 2-[(3,4-dimethylphenyl)formamido]acetate typically involves the reaction of ethyl bromoacetate with 3,4-dimethylphenylamine in the presence of a base such as sodium carbonate. The reaction proceeds through a nucleophilic substitution mechanism, where the amine group attacks the carbonyl carbon of the ethyl bromoacetate, leading to the formation of the desired ester.
Industrial Production Methods
In an industrial setting, the production of this compound can be scaled up by using continuous flow reactors. These reactors allow for precise control of reaction conditions, such as temperature and pressure, ensuring high yield and purity of the product. The use of catalysts, such as palladium or nickel, can further enhance the efficiency of the reaction.
Chemical Reactions Analysis
Types of Reactions
Ethyl 2-[(3,4-dimethylphenyl)formamido]acetate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids or ketones.
Reduction: Reduction reactions can convert the ester group to an alcohol.
Substitution: The ester group can be substituted with other nucleophiles, such as amines or thiols.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.
Substitution: Nucleophilic substitution reactions often require bases like sodium hydroxide or potassium carbonate.
Major Products
Oxidation: Carboxylic acids or ketones.
Reduction: Alcohols.
Substitution: Various substituted esters or amides.
Scientific Research Applications
Ethyl 2-[(3,4-dimethylphenyl)formamido]acetate has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Biology: The compound can be used in the study of enzyme-substrate interactions and protein-ligand binding.
Industry: The compound is used in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of ethyl 2-[(3,4-dimethylphenyl)formamido]acetate involves its interaction with specific molecular targets, such as enzymes or receptors. The formamido group can form hydrogen bonds with active sites of enzymes, while the ester group can undergo hydrolysis to release active metabolites. These interactions can modulate biochemical pathways and influence physiological processes.
Comparison with Similar Compounds
Similar Compounds
Ethyl acetate: A simple ester with a similar structure but lacking the formamido and dimethylphenyl groups.
Methyl 2-[(3,4-dimethylphenyl)formamido]acetate: Similar structure but with a methyl ester group instead of an ethyl ester group.
Ethyl 2-[(3,4-dimethylphenyl)amino]acetate: Similar structure but with an amino group instead of a formamido group.
Uniqueness
This compound is unique due to the presence of both the formamido and 3,4-dimethylphenyl groups. These functional groups confer specific chemical properties and reactivity, making it a valuable compound for various applications in research and industry.
Properties
Molecular Formula |
C13H17NO3 |
---|---|
Molecular Weight |
235.28 g/mol |
IUPAC Name |
ethyl 2-[(3,4-dimethylbenzoyl)amino]acetate |
InChI |
InChI=1S/C13H17NO3/c1-4-17-12(15)8-14-13(16)11-6-5-9(2)10(3)7-11/h5-7H,4,8H2,1-3H3,(H,14,16) |
InChI Key |
IJYKZVNGFZDYKE-UHFFFAOYSA-N |
Canonical SMILES |
CCOC(=O)CNC(=O)C1=CC(=C(C=C1)C)C |
Origin of Product |
United States |
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